azepan-1-yl[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone
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Overview
Description
1-AZEPANYL[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of an azepane ring, a pyrazolo[3,4-b]pyridine core, and a thienyl substituent, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
The synthesis of 1-AZEPANYL[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE typically involves multi-step synthetic routesReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may employ continuous flow reactors to optimize yield and purity while minimizing reaction times and costs.
Chemical Reactions Analysis
1-AZEPANYL[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures under specific conditions.
Scientific Research Applications
1-AZEPANYL[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-AZEPANYL[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
1-AZEPANYL[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE can be compared with other pyrazolo[3,4-b]pyridine derivatives:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and chemical reactivity.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring fused to the pyrazole ring, offering different pharmacological properties and applications.
Indole derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research applications.
Properties
Molecular Formula |
C19H22N4OS |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
azepan-1-yl-(1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C19H22N4OS/c1-13-17-14(19(24)23-9-5-3-4-6-10-23)12-15(16-8-7-11-25-16)20-18(17)22(2)21-13/h7-8,11-12H,3-6,9-10H2,1-2H3 |
InChI Key |
VPQNCYDUYZNQTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCCCCC4)C |
Origin of Product |
United States |
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